molecular formula C14H12N2 B1610929 3-Pyridin-4-ylmethyl-1H-indole CAS No. 5275-07-0

3-Pyridin-4-ylmethyl-1H-indole

Cat. No.: B1610929
CAS No.: 5275-07-0
M. Wt: 208.26 g/mol
InChI Key: FJSLZLOJFONXCF-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylmethyl-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The incorporation of a pyridine ring into the indole structure can enhance its chemical properties and biological activities, making it a compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylmethyl-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a boronic acid derivative of pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-4-ylmethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-Pyridin-4-ylmethyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylmethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and other tryptophan-binding proteins. The pyridine ring can enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

    Indole: A simpler structure without the pyridine ring, known for its wide range of biological activities.

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring, used in various chemical and pharmaceutical applications.

    3-Pyridin-2-ylmethyl-1H-indole: A similar compound with the pyridine ring attached at a different position on the indole ring.

Uniqueness: 3-Pyridin-4-ylmethyl-1H-indole is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the indole and pyridine rings in this specific arrangement can lead to unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLZLOJFONXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573774
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-07-0
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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